

Spectroscopic Data Analysis of 2-Morpholinoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholinoisonicotinic acid*

Cat. No.: B1272031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **2-Morpholinoisonicotinic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, supported by the known spectral characteristics of its constituent functional groups: a morpholine ring, a pyridine ring, and a carboxylic acid. This guide includes predicted data for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, alongside the reported mass spectrometry data. Detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized organic compound like **2-Morpholinoisonicotinic acid** is visualized using a DOT language diagram. This document is intended to serve as a valuable resource for the characterization and analysis of **2-Morpholinoisonicotinic acid** and related compounds.

Introduction

2-Morpholinoisonicotinic acid, with the chemical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol, is a derivative of isonicotinic acid. Its structure, featuring a morpholine moiety attached to a pyridine carboxylic acid backbone, suggests potential applications in

medicinal chemistry, as both morpholine and pyridine derivatives are common scaffolds in drug discovery. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this and other novel compounds. This guide outlines the expected spectroscopic profile of **2-Morpholinoisonicotinic acid** and provides the necessary protocols for its experimental verification.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for **2-Morpholinoisonicotinic acid**.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For **2-Morpholinoisonicotinic acid**, electrospray ionization (ESI) in positive ion mode is a suitable method.

Technique	Parameter	Value	Reference
ESI-MS	$[M+H]^+$	208.1 m/z	

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Vibrational Mode	**Predicted Wavenumber (cm ⁻¹) **
Carboxylic Acid	O-H stretch	3300-2500 (broad)
Carboxylic Acid	C=O stretch	1730-1700
Aromatic Ring	C=C & C=N stretches	1600-1450
Morpholine	C-H stretches	2950-2850
Morpholine	C-O-C stretch	1150-1085
Pyridine Ring	C-H out-of-plane bending	900-675

Predicted UV-Visible Spectral Data

The UV-Vis spectrum in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of the substituted pyridine ring system. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. The presence of the morpholino group may cause a slight shift in these absorptions.

Solvent	Predicted λ_{max} (nm)	Associated Transition
Ethanol	~220-230	$\pi \rightarrow \pi$
Ethanol	~270-280	$\pi \rightarrow \pi / n \rightarrow \pi^*$

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The chemical shifts are predicted for a standard solvent like DMSO-d₆.

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	12.0 - 13.0	singlet (broad)	1H
Pyridine Ring (-CH=)	8.5 - 8.7	doublet	1H
Pyridine Ring (-CH=)	7.8 - 8.0	doublet	1H
Pyridine Ring (-CH=)	7.0 - 7.2	singlet	1H
Morpholine (-O-CH ₂ -)	3.6 - 3.8	triplet	4H
Morpholine (-N-CH ₂ -)	3.4 - 3.6	triplet	4H

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will indicate the number of distinct carbon environments in the molecule.

Carbon Type	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (-COOH)	165 - 170
Pyridine Ring (C-COOH)	145 - 150
Pyridine Ring (C-N)	155 - 160
Pyridine Ring (-CH=)	148 - 152
Pyridine Ring (-CH=)	120 - 125
Pyridine Ring (-CH=)	110 - 115
Morpholine (-O-CH ₂ -)	65 - 70
Morpholine (-N-CH ₂ -)	45 - 50

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **2-Morpholinoisonicotinic acid**.

Mass Spectrometry (Electrospray Ionization)

- Sample Preparation: Dissolve approximately 1 mg of **2-Morpholinoisonicotinic acid** in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated for a few minutes to ensure complete dissolution.
- Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Methodology:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Operate the ESI source in positive ion mode.
 - Set the capillary voltage to approximately 3-4 kV.

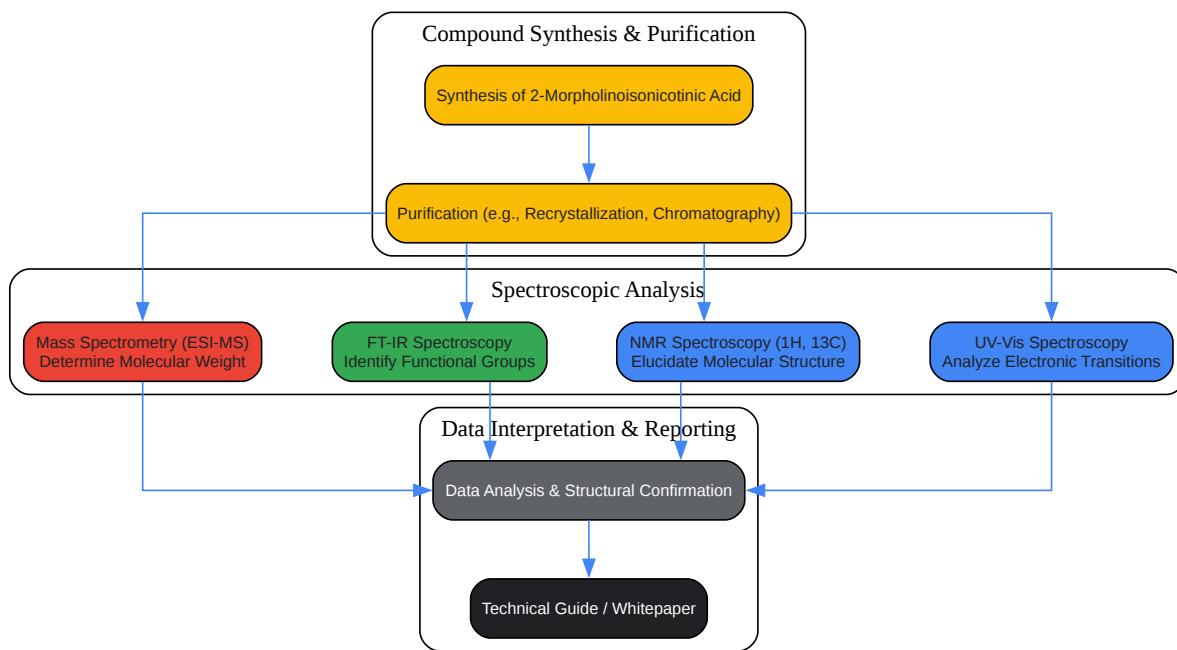
- Maintain the drying gas (nitrogen) flow rate at 5-10 L/min and the gas temperature at 250-350 °C.
- Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Methodology:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the solid sample on the ATR crystal and apply pressure using the anvil to ensure good contact.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Morpholinoisonicotinic acid** in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1-1.0 AU.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Methodology:


- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second quartz cuvette with the sample solution.
- Place both cuvettes in the spectrophotometer.
- Record the absorbance spectrum over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Morpholinoisonicotinic acid** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology for ¹H NMR:
 - Tune and shim the probe for the specific sample.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Typically, 8 to 16 scans are sufficient.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Methodology for ¹³C NMR:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like **2-Morpholinoisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **2-Morpholinoisonicotinic acid**. While the presented FT-IR, UV-Vis, and NMR data are based on predictions from known chemical principles, they offer a robust framework for researchers to interpret experimentally obtained spectra. The provided mass spectrometry

data serves as a key identifier for the molecule. The detailed experimental protocols are designed to be broadly applicable for the analysis of this and similar organic compounds. It is the hope that this guide will facilitate further research and development involving **2-Morpholinoisonicotinic acid** by providing a clear and comprehensive reference for its spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-Morpholinoisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272031#spectroscopic-data-analysis-of-2-morpholinoisonicotinic-acid\]](https://www.benchchem.com/product/b1272031#spectroscopic-data-analysis-of-2-morpholinoisonicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com